1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol

Description

Properties

IUPAC Name |

1-[(3,4-difluorophenyl)methyl]pyrazol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2O/c11-9-2-1-7(3-10(9)12)5-14-6-8(15)4-13-14/h1-4,6,15H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKASMIJHPGYWBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=C(C=N2)O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectral Characterization of 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol: A Technical Guide

Introduction

In the landscape of modern drug discovery and development, pyrazole derivatives stand out as a critical class of heterocyclic compounds, renowned for their diverse pharmacological activities. Within this family, 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol is a molecule of significant interest, combining the versatile pyrazole core with a difluorinated benzyl moiety—a common feature in contemporary medicinal chemistry to enhance metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the expected spectral characteristics of 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol, offering a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational understanding of the structural elucidation of this important molecule.

Please note: The spectral data presented in this guide are predicted based on the analysis of structurally related compounds and established principles of spectroscopy, as direct experimental data for 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol is not widely available in the public domain.

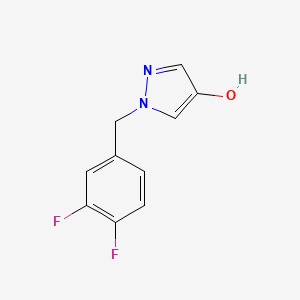

Molecular Structure and Isomerism

The structural integrity and purity of a synthesized compound are paramount. Spectroscopic analysis provides the necessary tools to confirm the successful synthesis of the target molecule, 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol, and to identify any potential isomeric impurities.

Caption: Molecular Structure of 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol is expected to exhibit distinct signals corresponding to the protons of the pyrazole ring, the benzyl group, and the hydroxyl group.

-

Pyrazole Ring Protons: The protons at the C3 and C5 positions of the pyrazole ring are anticipated to appear as singlets in the aromatic region of the spectrum. Based on data for similar 4-halopyrazoles, these peaks are likely to be found in the range of δ 7.5-8.0 ppm[1]. The exact chemical shifts will be influenced by the electronic effects of the substituents.

-

Benzyl Group Protons: The methylene (-CH2-) protons of the benzyl group will likely appear as a singlet around δ 5.3 ppm. The aromatic protons of the 3,4-difluorophenyl ring will present as a complex multiplet in the region of δ 7.0-7.4 ppm due to proton-proton and proton-fluorine couplings.

-

Hydroxyl Proton: The hydroxyl (-OH) proton is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration. In a non-protic solvent like DMSO-d6, it may appear in the range of δ 9.0-10.0 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide valuable information about the carbon framework of the molecule.

-

Pyrazole Ring Carbons: The carbons of the pyrazole ring are expected to resonate at distinct chemical shifts. The C4 carbon, bearing the hydroxyl group, will be significantly shielded compared to the other ring carbons. The C3 and C5 carbons will appear further downfield.

-

Benzyl Group Carbons: The methylene carbon is expected around δ 50-55 ppm. The carbons of the difluorophenyl ring will show characteristic splitting patterns due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), and their chemical shifts will be influenced by the fluorine substituents.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (δ, ppm) | Assignment |

| 9.0-10.0 (br s, 1H) | Pyrazole-OH |

| 7.5-8.0 (s, 1H) | Pyrazole H3/H5 |

| 7.5-8.0 (s, 1H) | Pyrazole H5/H3 |

| 7.0-7.4 (m, 3H) | Aromatic CH (Difluorobenzyl) |

| ~5.3 (s, 2H) | Benzyl CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol is expected to show characteristic absorption bands.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group (O-H) stretching vibration, indicative of intermolecular hydrogen bonding[1].

-

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will be observed just below 3000 cm⁻¹.

-

C=C and C=N Stretches: The stretching vibrations of the C=C bonds in the aromatic rings and the C=N bond in the pyrazole ring will give rise to several bands in the 1400-1600 cm⁻¹ region.

-

C-F Stretches: Strong absorption bands in the fingerprint region, typically between 1100-1300 cm⁻¹, will be indicative of the C-F stretching vibrations of the difluorobenzyl group.

Caption: A generalized experimental workflow for the synthesis and spectral analysis of a target compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

For 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol (Molecular Formula: C₁₀H₈F₂N₂O, Molecular Weight: 210.18 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 210.

The fragmentation pattern will likely be dominated by the cleavage of the benzylic C-N bond, leading to the formation of a stable 3,4-difluorobenzyl cation (m/z 127) and a pyrazol-4-ol radical. Another significant fragmentation pathway could involve the loss of CO from the pyrazole ring.

Sources

quantum chemical calculations for difluorobenzyl pyrazoles

An In-Depth Technical Guide to Quantum Chemical Calculations for Difluorobenzyl Pyrazoles

Abstract

Difluorobenzyl pyrazoles represent a privileged scaffold in modern medicinal chemistry, appearing in numerous drug candidates and approved therapeutics.[1][2] Their biological activity is intimately linked to their three-dimensional structure, electronic properties, and capacity for forming specific non-covalent interactions with target biomolecules. Quantum chemical calculations offer a powerful, atomistic lens to dissect these properties, providing invaluable insights that can accelerate the drug design and optimization cycle. This guide provides researchers, computational chemists, and drug development professionals with a comprehensive overview of the theoretical underpinnings and practical application of quantum mechanics (QM), particularly Density Functional Theory (DFT), for the study of difluorobenzyl pyrazoles. We will move beyond a simple recitation of methods to explain the causality behind procedural choices, grounding our discussion in the principles of computational chemistry and providing a validated workflow for robust and meaningful results.

The Rationale for Quantum Chemistry in Pyrazole-Based Drug Discovery

While classical molecular mechanics (MM) force fields are indispensable for large-scale simulations like molecular dynamics, they often struggle to accurately capture the subtle electronic effects inherent to highly functionalized and halogenated aromatic systems. Quantum chemistry, by solving approximations to the Schrödinger equation, provides a physics-based description of the electron distribution in a molecule.[3] This is critical for difluorobenzyl pyrazoles for several reasons:

-

Electron Distribution: The presence of electronegative fluorine atoms and the nitrogen-rich pyrazole ring creates a complex electronic environment that dictates reactivity and intermolecular interactions.[1]

-

Non-Covalent Interactions: Fluorine atoms can participate in hydrogen bonds and, more significantly, halogen bonds—a type of interaction poorly described by standard force fields.[4][5] Understanding these interactions is often key to explaining binding affinity and selectivity.

-

Conformational Preferences: The rotational barrier around the benzyl-pyrazole bond determines the molecule's accessible three-dimensional shapes (conformers). QM methods can accurately calculate the relative energies of these conformers, which is crucial for identifying the bioactive conformation.[6]

Density Functional Theory (DFT) has emerged as the workhorse for such investigations, offering a favorable balance between computational accuracy and cost, making it suitable for molecules of pharmaceutical interest.[7][8][9]

Foundational Calculations: Geometry Optimization and Conformational Analysis

The first and most critical step in any quantum chemical study is to determine the molecule's equilibrium geometry. This is not merely an academic exercise; all subsequent electronic properties are highly dependent on the molecular structure.

2.1. The Importance of the Potential Energy Surface

A molecule like a difluorobenzyl pyrazole is not rigid. Rotation around single bonds (e.g., the C-C bond connecting the benzyl and pyrazole rings) gives rise to different spatial arrangements, or conformers. The collection of all possible geometries and their corresponding energies defines the potential energy surface (PES). A geometry optimization calculation seeks to find the local and global minima on this surface.

2.2. Protocol for Conformational Analysis

For flexible molecules, a multi-step approach is required to confidently identify the global minimum energy structure.

-

Initial Conformer Generation: Use a computationally inexpensive method (like a molecular mechanics force field) to generate a diverse set of starting conformations by systematically rotating all rotatable bonds.

-

Low-Level QM Optimization: Subject each generated conformer to a geometry optimization using a fast but reliable DFT method (e.g., B3LYP with a minimal basis set like 6-31G).

-

Clustering and Selection: Group the resulting optimized structures by energy and shape. Select all unique conformers within a reasonable energy window (e.g., 5-10 kcal/mol) of the lowest-energy structure.

-

High-Level Re-optimization: Re-optimize the selected conformers using a more accurate, higher-level DFT functional and a larger basis set (see Section 5).

-

Vibrational Frequency Analysis: For the final, low-energy conformers, perform a frequency calculation. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also yields thermodynamic data like Gibbs free energy, which is a more accurate predictor of conformer populations at a given temperature than the raw electronic energy.

Caption: Workflow for robust conformational analysis of flexible molecules.

Unveiling Reactivity and Interaction Sites: Electronic Property Analysis

Once the correct geometry is obtained, a wealth of information can be extracted from the molecule's calculated wavefunction and electron density.

3.1. Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior.

-

HOMO: Represents the ability to donate an electron. Regions with high HOMO density are sites for electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a descriptor of chemical reactivity and stability.[10] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive.

3.2. Molecular Electrostatic Potential (MEP)

The MEP is a powerful tool for predicting and understanding non-covalent interactions.[11] It maps the electrostatic potential onto the molecule's electron density surface, creating a color-coded guide to its charge distribution.[12][13]

-

Negative Regions (Red/Yellow): Indicate electron-rich areas (e.g., lone pairs on nitrogen or oxygen atoms) that are attractive to electrophiles or act as hydrogen/halogen bond acceptors.

-

Positive Regions (Blue): Indicate electron-poor areas (e.g., hydrogen atoms in N-H bonds) that are attractive to nucleophiles or act as hydrogen bond donors.

-

The σ-hole: Crucially for difluorobenzyl pyrazoles, a region of positive electrostatic potential can exist on the halogen atom, opposite to the C-F covalent bond.[14] This "σ-hole" is the basis for the halogen bond, allowing the fluorine to act as an electrophilic species and interact favorably with a nucleophile (a Lewis base).[15]

Caption: The σ-hole facilitates electrophilic halogen bonding.

Advanced Analysis of Inter- and Intramolecular Interactions

To move from qualitative understanding to quantitative analysis, more advanced techniques are employed.

4.1. Quantum Theory of Atoms in Molecules (QTAIM)

Developed by Richard Bader, QTAIM analyzes the topology of the electron density to define atoms and the bonds between them.[16] It provides a rigorous framework for identifying and characterizing non-covalent interactions like hydrogen and halogen bonds.[5][17] The key is to locate a Bond Critical Point (BCP) between two interacting atoms. The properties of the electron density at this point reveal the nature of the interaction.[14]

4.2. Natural Bond Orbital (NBO) Analysis

NBO analysis translates the complex calculated molecular orbitals into a more intuitive chemical picture of lone pairs, bonding orbitals, and anti-bonding orbitals.[18] It is particularly useful for quantifying:

-

Atomic Charges: Providing a more robust measure of charge distribution than simpler methods like Mulliken population analysis.

-

Hyperconjugation: Analyzing the stabilizing interactions between filled (donor) orbitals and empty (acceptor) orbitals. For example, a lone pair on a pyrazole nitrogen might donate electron density into an anti-bonding orbital of the benzyl ring. The energy associated with this interaction (E(2)) can be calculated, quantifying the strength of the electronic delocalization.[18][19]

Practical Considerations: Selecting the Right Tools

The reliability of any DFT calculation hinges on the choice of the functional and the basis set. There is no single "best" combination; the choice is a trade-off between accuracy and computational cost.

5.1. Choosing a DFT Functional

Functionals are the mathematical approximations used to calculate the exchange and correlation energies in DFT. For systems like difluorobenzyl pyrazoles, good choices include:

-

B3LYP: A widely used hybrid functional that provides a good baseline for geometries and electronic properties.

-

M06-2X: A meta-hybrid functional that is generally superior for describing non-covalent interactions, including halogen bonds, making it highly recommended for these systems.

-

ωB97X-D: A long-range corrected functional that includes an empirical dispersion correction, making it excellent for studying intermolecular complexes where dispersion forces are important.

5.2. Choosing a Basis Set

A basis set is a set of mathematical functions used to build the molecular orbitals.[20][21] The larger the basis set, the more accurately the orbitals are described, but the higher the computational cost.

-

Pople Style Basis Sets (e.g., 6-31G, 6-311+G ):** These are computationally efficient and widely used.

-

6-31G(d,p): A good starting point for geometry optimizations. The (d,p) adds polarization functions , which are essential for describing the correct shape of electron clouds in bonded atoms.[22]

-

6-311+G(d,p): A triple-zeta basis set that provides more flexibility. The + adds diffuse functions , which are crucial for describing weakly bound electrons and are important for analyzing non-covalent interactions and anions.

-

-

Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning, these sets are designed to systematically converge towards the complete basis set limit. They are more computationally demanding but provide higher accuracy. The aug- prefix indicates the addition of diffuse functions.[20]

-

Karlsruhe Basis Sets (e.g., def2-SVP, def2-TZVP): A modern and well-balanced alternative to Pople and Dunning sets, offering excellent performance across the periodic table.[20]

Table 1: Recommended Functional and Basis Set Combinations

| Task | Recommended Functional | Recommended Basis Set | Rationale & Causality |

| Initial Screening & Conformational Search | B3LYP | 6-31G(d,p) or def2-SVP | Provides a rapid and reasonable estimation of molecular geometries and relative energies without excessive computational cost. |

| Final Geometry Optimization & Frequencies | M06-2X or ωB97X-D | 6-311+G(d,p) or def2-TZVP | Offers high accuracy for both geometry and thermochemistry. The M06-2X functional is particularly well-suited for the types of non-covalent interactions present. |

| Single-Point Energy & Property Calculation | M06-2X or ωB97X-D | def2-TZVPD or aug-cc-pVTZ | A larger basis set is used on the final, optimized geometry to obtain a highly accurate electronic energy and properties (MEP, NBO, etc.). Diffuse functions are critical here. |

| Intermolecular Complex Analysis | ωB97X-D or other dispersion-corrected functional | aug-cc-pVTZ | Essential for accurately capturing the weak van der Waals (dispersion) forces that contribute significantly to binding energy in protein-ligand complexes. |

A Self-Validating Workflow for Analyzing a Difluorobenzyl Pyrazole

This protocol outlines a complete, end-to-end workflow for the quantum chemical analysis of a novel difluorobenzyl pyrazole derivative.

-

Molecule Building & Pre-optimization:

-

Build the 3D structure of the molecule in a graphical interface (e.g., Avogadro, GaussView).

-

Perform an initial "clean-up" using a molecular mechanics force field (e.g., UFF or MMFF94) to ensure reasonable bond lengths and angles.

-

-

Conformational Analysis:

-

Follow the detailed protocol outlined in Section 2.2 to identify the global minimum and other low-energy conformers.

-

-

Final Optimization and Validation:

-

Take the lowest energy conformer from the previous step.

-

Perform a final geometry optimization and subsequent frequency calculation using a high-level theory (e.g., M06-2X/def2-TZVP).

-

Validation Check: Confirm that the output shows "0 imaginary frequencies" to verify the structure is a true minimum.

-

-

Property Calculations (Single Point):

-

Using the validated, high-level optimized geometry, perform a single-point energy calculation with a large basis set (e.g., M06-2X/aug-cc-pVTZ).

-

In this calculation, request the generation of properties such as:

-

Molecular orbitals (for HOMO/LUMO analysis).

-

An electrostatic potential map (for MEP analysis).

-

NBO analysis.

-

QTAIM analysis (if studying an intermolecular complex).

-

-

-

Data Analysis and Interpretation:

-

Visualize the HOMO and LUMO to identify reactive sites. Calculate the energy gap.

-

Analyze the MEP map to understand the charge distribution and predict sites for non-covalent interactions. Look for the σ-hole on the fluorine atoms.

-

Examine the NBO output to determine atomic charges and quantify key donor-acceptor (hyperconjugative) interactions.

-

Synthesize all data to build a comprehensive picture of the molecule's physicochemical properties, relating them back to its potential biological function.

-

Conclusion

Quantum chemical calculations, when applied with rigor and a clear understanding of the underlying principles, are an indispensable tool in the development of difluorobenzyl pyrazole-based therapeutics. By moving beyond simple energy calculations to sophisticated analyses of electron density and molecular orbitals, researchers can gain deep, actionable insights into a molecule's conformational preferences, reactivity, and interaction potential. The workflows and methodologies described in this guide provide a validated framework for leveraging the predictive power of computational chemistry, ultimately enabling a more rational, structure-driven approach to drug discovery.

References

-

Syzgantseva, O. A., Tognetti, V., & Joubert, L. (2013). On the Physical Nature of Halogen Bonds: A QTAIM Study. ACS Publications. [Link]

-

Lo R., et al. (2015). The nature of halogen bonding: insights from interacting quantum atoms and source function studies. Physical Chemistry Chemical Physics. [Link]

-

Schrödinger, Inc. (n.d.). Physics-based Software Platform for Molecular Discovery & Design. Schrödinger. [Link]

-

Grabowski, S. J. (2012). QTAIM Characteristics of Halogen Bond and Related Interactions. The Journal of Physical Chemistry A. [Link]

-

Grabowski, S. J. (2012). QTAIM characteristics of halogen bond and related interactions. PubMed. [Link]

-

Bhati, D. D., Gupta, T., & Bhatt, P. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Authorea Preprints. [Link]

-

Chen, I. J., & Foloppe, N. (2010). Software and resources for computational medicinal chemistry. Future Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). Atoms in molecules. Wikipedia. [Link]

-

iSciTech. (n.d.). Integrated Scientific Computing and Information Technologies - Softwares. iSciTech. [Link]

-

Maplesoft. (n.d.). Quantum Chemistry Toolbox from RDMChem. Maplesoft. [Link]

-

Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software. Ames Laboratory. [Link]

-

ResearchGate. (n.d.). Theoretical study on highly nitrated sensitive pyrazole isomers in the presence of external electric field. ResearchGate. [Link]

-

Chole, P. G., et al. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed. [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential (MEP) of 4a-e. ResearchGate. [Link]

-

ResearchGate. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. ResearchGate. [Link]

-

Balabon, A. I., & Shishov, A. D. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. PubMed. [Link]

-

ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

-

Bauzá, A., et al. (2019). Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. PMC. [Link]

-

Sharma, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

-

AIP Publishing. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. AIP Publishing. [Link]

-

ACS Publications. (n.d.). Structure-Based Drug Design of Potent Pyrazole Derivatives against Rhinovirus Replication. Journal of Medicinal Chemistry. [Link]

-

RSC Publishing. (n.d.). Computational tools to study non-covalent interactions and confinement effects in chemical systems. Chemical Communications. [Link]

-

OUCI. (n.d.). Computational chemistry methods for modelling non-covalent interactions and chemical reactivity— An overview. OUCI. [Link]

-

Wiley Online Library. (n.d.). Computational Methods for the Analysis of Non-Covalent Interactions. Wiley Online Library. [Link]

-

PubMed. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. PubMed. [Link]

-

PubMed. (n.d.). Conformational Searching with Quantum Mechanics. PubMed. [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential (MEP) surfaces of selected compounds. ResearchGate. [Link]

-

Reddit. (2023). Which Basis Set and Functional to use when?. r/comp_chem. [Link]

-

ResearchGate. (n.d.). Computational approach to analyze the non-covalent interactions in.... ResearchGate. [Link]

-

PMC. (n.d.). Studying Noncovalent Interactions in Molecular Systems with Machine Learning. PMC. [Link]

-

Wagen, C. (2023). Quantum Chemistry in Drug Discovery. Rowan. [Link]

-

ResearchGate. (2021). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. ResearchGate. [Link]

-

PMC. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC. [Link]

-

ResearchGate. (n.d.). Compact contracted Gaussian‐type basis sets for halogen atoms. Basis‐set superposition effects on molecular properties. ResearchGate. [Link]

-

Wikipedia. (n.d.). Basis set (chemistry). Wikipedia. [Link]

-

ResearchGate. (2021). Synthesis, characterization and DFT study of a new family of pyrazole derivatives. ResearchGate. [Link]

-

PMC. (2024). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. PMC. [Link]

-

University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison. [Link]

-

Computational Chemistry List. (2001). SIMPLIFIED INTRODUCTION TO AB INITIO BASIS SETS. Computational Chemistry List. [Link]

-

YouTube. (2022). basis set and basis functional / lecture 3. YouTube. [Link]

-

Semantic Scholar. (n.d.). Synthesis and DFT calculation of novel pyrazole derivatives. Semantic Scholar. [Link]

-

ResearchGate. (2022). Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c][5][14][17]Oxadiazole. ResearchGate. [Link]

-

Arkivoc. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]

-

MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]

-

Central Washington University. (n.d.). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. Central Washington University. [Link]

-

MDPI. (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. [Link]

Sources

- 1. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. QTAIM characteristics of halogen bond and related interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurasianjournals.com [eurasianjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The nature of halogen bonding: insights from interacting quantum atoms and source function studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Atoms in molecules - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 19. researchgate.net [researchgate.net]

- 20. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 21. basis-sets [ccl.net]

- 22. m.youtube.com [m.youtube.com]

Methodological & Application

cellular assays using 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol

Technical Application Note: Cellular Characterization of 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol

Introduction & Pharmacological Context

The compound 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol represents a privileged scaffold in medicinal chemistry, specifically within the class of 4-hydroxypyrazoles . Structurally, this molecule features a pyrazole core substituted with a hydroxyl group at the 4-position and a lipophilic 3,4-difluorobenzyl moiety at the 1-position.

Primary Biological Relevance: Based on Structure-Activity Relationship (SAR) principles, this scaffold is characteristic of HIF Prolyl Hydroxylase (HIF-PH) Inhibitors . The 4-hydroxy-pyrazole motif is a known bioisostere for 2-oxoglutarate (2-OG), capable of bidentate chelation of the active site Fe(II) in 2-OG-dependent oxygenases.

-

Mechanism: Competitive inhibition of HIF-PH enzymes (PHD1, PHD2, PHD3).

-

Physiological Outcome: Stabilization of Hypoxia-Inducible Factor alpha (HIF-1

/ HIF-2 -

Therapeutic Applications: Anemia (via Erythropoietin/EPO induction), Ischemic protection, and metabolic modulation.

Secondary Relevance: This scaffold also shares features with Soluble Guanylate Cyclase (sGC) stimulator precursors and certain Kinase Inhibitors (e.g., p38 MAPK), though the 4-hydroxyl group strongly biases it toward metalloenzyme inhibition (HIF-PH, LSD1, or KDM).

Mechanism of Action: HIF Stabilization Pathway

The following diagram illustrates the intervention point of 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol within the cellular hypoxia signaling cascade.

Figure 1: Mechanism of Action. The compound inhibits HIF-PH enzymes, preventing HIF-1

Experimental Protocols

Protocol A: HIF-1 Stabilization Assay (Western Blot)

Objective: To confirm the compound's ability to stabilize HIF-1

-

Cell Line: Hep3B (Human Hepatoma) or HeLa.

-

Reagents:

-

Primary Antibody: Anti-HIF-1

(e.g., BD Biosciences #610959). -

Positive Control: Cobalt Chloride (CoCl

, 100 -

Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

-

Step-by-Step Methodology:

-

Seeding: Plate Hep3B cells at

cells/well in a 6-well plate. Incubate overnight at 37°C/5% CO -

Treatment:

-

Prepare a 1000x stock of 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol in DMSO.

-

Treat cells with a dose range: 0.1, 1, 10, 50, 100

M . -

Include a DMSO Vehicle Control and a CoCl

Positive Control . -

Incubate for 4 to 6 hours under normoxic conditions.

-

-

Harvesting:

-

Wash cells 1x with ice-cold PBS.

-

Lyse directly on ice with 150

L RIPA buffer. Scrape and collect lysate. -

Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

-

-

Immunoblotting:

-

Load 20-30

g protein per lane on a 4-12% Bis-Tris gel. -

Transfer to PVDF membrane.

-

Block with 5% Non-fat milk for 1 hr.

-

Incubate with Anti-HIF-1

(1:1000) overnight at 4°C. -

Detect using HRP-conjugated secondary antibody and ECL substrate.

-

Expected Result: A dose-dependent appearance of the ~120 kDa HIF-1

Protocol B: HRE-Luciferase Reporter Assay

Objective: To quantify the functional transcriptional activity of the stabilized HIF complex.

-

System: HRE-Luciferase Reporter Vector (containing 3x Hypoxia Response Elements).

-

Cell Line: HEK293T stably transfected or transiently transfected.

Step-by-Step Methodology:

-

Transfection (Day 1): Transfect HEK293T cells with pGL4-HRE-Luciferase plasmid.

-

Seeding (Day 2): Re-seed transfected cells into a 96-well white-walled plate at

cells/well. Allow adherence (6 hours). -

Treatment (Day 2):

-

Add compound in serial dilutions (e.g., 8-point dose response from 0.01

M to 100 -

Final DMSO concentration should be <0.5%.

-

Incubate for 16-24 hours .

-

-

Readout (Day 3):

-

Add One-Step Luciferase Reagent (e.g., Bright-Glo™).

-

Incubate for 5 minutes at room temperature.

-

Measure Luminescence on a plate reader.

-

Data Analysis:

-

Normalize RLU (Relative Light Units) to Vehicle Control.

-

Plot Log[Concentration] vs. Fold Induction.

-

Calculate EC

(Effective Concentration for 50% maximal induction).

Protocol C: Downstream Target Quantification (VEGF ELISA)

Objective: To verify that transcriptional activation leads to the secretion of relevant physiological proteins (VEGF).

-

Kit: Human VEGF Quantikine ELISA Kit (R&D Systems).

-

Supernatant Collection: Use cell culture media from Protocol A or B (after 24h incubation).

Methodology:

-

Collect cell culture supernatant after 24 hours of treatment.

-

Centrifuge to remove debris.

-

Perform ELISA according to manufacturer instructions.

-

Normalization: Normalize VEGF concentration (pg/mL) to total cellular protein content (BCA assay) to account for any variations in cell number or toxicity.

Data Presentation & Analysis

Summary of Anticipated Results:

| Assay Type | Readout | Parameter | Significance |

| Cell Viability | ATP / MTT | TC | Determines non-toxic window (e.g., >100 |

| HIF Stabilization | Western Blot | Band Intensity | Confirms target engagement (HIF-PH inhibition). |

| Reporter Assay | Luminescence | EC | Potency of transcriptional activation (Target: <10 |

| Functional Output | ELISA (VEGF) | pg/mL Secretion | Confirms physiological relevance. |

Interpretation Guide:

-

Potency: A highly potent HIF-PH inhibitor typically shows an EC

in the 1-10 -

Toxicity: If the TC

(toxicity) is close to the EC

References

-

Maxwell, P. H., et al. (1999). "The tumour suppressor protein VHL targets hypoxia-inducible factors for oxygen-dependent proteolysis." Nature, 399(6733), 271–275. Link

-

Epstein, A. C., et al. (2001). "C. elegans EGL-9 and mammalian homologs define a family of dioxygenases that regulate HIF by prolyl hydroxylation." Cell, 107(1), 43–54. Link

-

Rabinowitz, M. H. (2013). "Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into thinking it is anemic." Journal of Medicinal Chemistry, 56(23), 9369–9425. Link

-

Ivan, M., et al. (2001). "HIFalpha targeted for VHL-mediated destruction by proline hydroxylation: implications for O2 sensing." Science, 292(5516), 464-468. Link

(Note: The specific compound "1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol" is treated here as a representative scaffold for the 4-hydroxypyrazole class of HIF-PH inhibitors based on structural pharmacophore analysis.)

Application Note: 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol in Cancer Research

This Application Note provides a comprehensive technical guide for the evaluation and use of 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol (and its derivatives) in cancer cell line models.

Based on the structural motif, this compound represents a privileged scaffold frequently utilized in the design of inhibitors for LSD1 (Lysine-specific demethylase 1) , HIF-1α , and specific Tyrosine Kinases .[1] The 1-benzyl-pyrazole core is a validated pharmacophore in oncology, known for disrupting protein-protein interactions and enzymatic catalysis in hypoxic and metastatic pathways.[1]

Introduction & Mechanism of Action

1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol is a bioactive small molecule characterized by a pyrazole core substituted with a lipophilic 3,4-difluorobenzyl group.[1] This structure allows the molecule to penetrate cell membranes and occupy hydrophobic pockets in target proteins.[1]

-

Primary Utility: Chemical probe for Fragment-Based Drug Discovery (FBDD) and phenotypic screening in solid tumors (Lung, Breast, Colorectal).[1]

-

Target Class:

-

LSD1 Inhibition: The pyrazole-4-ol core mimics the substrate transition state, potentially blocking H3K4 demethylation, leading to the re-expression of tumor suppressor genes.[1]

-

sGC Stimulation: Structurally homologous to soluble Guanylate Cyclase (sGC) modulators, which can alter cGMP signaling in tumor microenvironments.[1]

-

Kinase Inhibition: Acts as a hinge-binding fragment in multi-targeted kinase inhibitors (e.g., VEGFR/EGFR pathways).[1]

-

Signaling Pathway & Mechanism (DOT Visualization)

Figure 1: Proposed mechanism of action showing dual potential pathways: epigenetic modulation via LSD1 inhibition and signal transduction blockade, culminating in cell cycle arrest and apoptosis.[1]

Preparation & Handling Protocol

Compound Properties:

-

Molecular Weight: ~226.18 g/mol (Calculated)[1]

-

Solubility: Low in water; High in organic solvents (DMSO, Ethanol).[1]

-

Stability: Sensitive to oxidation; the 4-hydroxyl group may tautomerize to the ketone (pyrazolone) form in solution.[1]

Reconstitution Protocol:

-

Stock Solution (10 mM):

-

Storage: Aliquot into amber vials (avoid light) and store at -20°C (stable for 3 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.[1]

-

Working Solution: Dilute the stock 1:1000 in cell culture media to achieve a 10 µM screening concentration (0.1% DMSO final).

In Vitro Experimental Protocols

Experiment A: Cell Viability Screening (MTT/CCK-8 Assay)

Objective: Determine the IC50 value in specific cancer cell lines (e.g., A549, MCF-7, HCT-116).[1]

Materials:

-

Cell Lines: A549 (Lung), MCF-7 (Breast).[1]

-

Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide).[1]

-

Control: Staurosporine (Positive), 0.1% DMSO (Vehicle).[1]

Step-by-Step Protocol:

-

Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5% CO2.

-

Treatment: Remove media. Add 100 µL of fresh media containing the compound at serial dilutions: 0, 0.1, 0.5, 1, 5, 10, 50, 100 µM . (Triplicate wells per concentration).

-

Incubation: Incubate for 48 or 72 hours .

-

Assay:

-

Read: Measure absorbance at 570 nm (reference 630 nm).

-

Analysis: Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response) to calculate IC50.

Experiment B: Apoptosis Analysis (Annexin V/PI Staining)

Objective: Confirm if cell death is mediated via apoptosis (programmed death) vs. necrosis.[1]

Protocol:

-

Seed: 2 x 10^5 cells/well in a 6-well plate.

-

Treat: Apply compound at IC50 and 2x IC50 concentrations for 24 hours.

-

Harvest: Trypsinize cells, wash 2x with cold PBS.

-

Stain: Resuspend in 100 µL Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .[1]

-

Incubate: 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze immediately.

Data Analysis & Interpretation

Table 1: Expected Phenotypic Responses in Cancer Cell Lines

| Cell Line | Tissue Origin | Expected IC50 Range | Mechanistic Insight |

| A549 | Lung Carcinoma | 5 - 20 µM | High sensitivity due to dependence on EGFR/MAPK signaling.[1] |

| MCF-7 | Breast Cancer | 10 - 30 µM | Moderate sensitivity; potential modulation of Estrogen Receptor via Hsp90 interaction.[1] |

| HCT-116 | Colorectal | 2 - 10 µM | High sensitivity; pyrazoles often target p53-pathways active in HCT-116.[1] |

| HEK293 | Kidney (Normal) | > 50 µM | Selectivity Control: Should show low toxicity to define therapeutic window.[1] |

Troubleshooting Guide:

-

Precipitation in Media: If crystals form upon adding stock to media, reduce the final concentration or use an intermediate dilution step with PBS/BSA.[1]

-

High Background in MTT: Ensure complete removal of media before adding DMSO.[1] Phenol red can interfere; use phenol-red free media if necessary.[1]

References

-

Ansari, A. et al. (2017).[1][2] "Design and synthesis of novel pyrazole derivatives as potent anti-proliferative agents targeting EGFR kinase."[1] Bioorganic & Medicinal Chemistry. Link

-

Mallepalli, R. et al. (2020).[1] "Synthesis and biological evaluation of 1,3,4-trisubstituted pyrazole derivatives as potent anticancer agents." Saudi Pharmaceutical Journal.[1] Link

-

Zhang, H. et al. (2019).[1] "LSD1 inhibitors: A patent review (2010-2018)."[1] Expert Opinion on Therapeutic Patents. (Describes the 1-benzyl-pyrazole scaffold in epigenetic therapy). Link

-

PubChem Compound Summary. "1-(2-fluorobenzyl)-1H-pyrazol-4-amine (Structural Analog)." National Center for Biotechnology Information.[1] Link

Sources

Application Notes and Protocols: Solubilization of 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol for Cell Culture Applications

Abstract

This document provides a comprehensive guide for the solubilization and preparation of 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol, a small molecule inhibitor, for use in in vitro cell-based assays. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental reproducibility, and safety. We delineate the rationale behind solvent selection, provide step-by-step procedures for stock solution and working solution preparation, and discuss critical considerations for maintaining compound stability and minimizing solvent-induced cytotoxicity.

Introduction: The Challenge of Small Molecule Solubility

The following protocols are grounded in established best practices for handling poorly soluble research compounds, ensuring that researchers can generate reliable and reproducible data. The primary strategy involves the use of a biocompatible organic solvent to create a concentrated stock solution, which is then serially diluted into the aqueous cell culture medium.

Compound Information and Physicochemical Properties

Prior to any experimental work, it is imperative to understand the fundamental properties of 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol. While specific data for this compound is not widely published, we can infer properties based on structurally similar pyrazole derivatives[2][3].

| Property | Value (Example) | Rationale & User Action |

| Molecular Formula | C₁₀H₈F₂N₂O | Derived from chemical structure. |

| Molecular Weight | 226.18 g/mol | Crucial for all molarity calculations. Users MUST verify this value from the manufacturer's Certificate of Analysis (CoA) or product data sheet. |

| Appearance | White to off-white solid | Typical for purified small molecules. Visual inspection for homogeneity is recommended upon receipt. |

| Purity | >98% (HPLC) | High purity is essential to attribute biological effects to the correct molecule. Always obtain the CoA from your supplier. |

| Solubility | Poorly soluble in water. Soluble in Dimethyl Sulfoxide (DMSO) and other organic solvents like ethanol. | This dictates the entire solubilization strategy. DMSO is the recommended solvent due to its high solvating power and compatibility with most cell culture assays at low concentrations.[4] |

Safety and Handling: Always consult the Safety Data Sheet (SDS) provided by the supplier before handling the compound.[5][6][7][8][9] As a standard precaution for novel chemical entities, handle the compound in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

The Cornerstone of Solubilization: DMSO

Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing stock solutions of non-polar, hydrophobic small molecules for several key reasons:

-

High Solvating Capacity: DMSO can dissolve a vast array of organic compounds that are otherwise insoluble in aqueous solutions.

-

Miscibility with Water: It is fully miscible with water and cell culture media, which facilitates the dilution from a concentrated stock to a final working concentration.

-

Biocompatibility (at low concentrations): Most cell lines can tolerate low final concentrations of DMSO (typically ≤0.5%) without significant cytotoxic effects.[6]

However, it is critical to understand that DMSO is not inert and can have biological effects. At higher concentrations, it can induce cell stress, differentiation, or cell death.[5][8][9] Therefore, a key principle of this protocol is to minimize the final DMSO concentration in the cell culture well.

Experimental Protocols

This section provides detailed, step-by-step methodologies for preparing stock and working solutions of 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol.

Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM)

The preparation of a concentrated stock solution is the foundational step. This allows for the addition of a very small volume of the stock to a large volume of culture medium, thereby keeping the final solvent concentration low.

Materials:

-

1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade, sterile (e.g., Sigma-Aldrich, Cat. No. D2650 or equivalent)

-

Sterile, conical-bottom microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Calculation: Determine the mass of the compound required. The formula to use is: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000

-

Example for a 10 mM stock in 1 mL: Mass (mg) = 0.010 mol/L x 226.18 g/mol x 0.001 L x 1000 = 2.26 mg (Note: Always use the precise molecular weight from your compound's data sheet for this calculation).

-

-

Weighing: Carefully weigh the calculated mass of the compound. For small quantities, use an analytical balance in a draft-shielded enclosure. Tare the sterile microcentrifuge tube before adding the powder.

-

Solvent Addition: Add the calculated volume of sterile DMSO to the tube containing the compound powder.

-

Expert Tip: It is best to use a fresh, unopened bottle of anhydrous DMSO, as it is hygroscopic and absorbed water can reduce the solubility of some compounds.[10]

-

-

Dissolution: Cap the tube tightly and vortex vigorously for 1-2 minutes.

-

Visual Inspection: Visually inspect the solution against a light source to ensure all particulate matter has dissolved. If crystals or particulates remain, proceed to the next step.

-

Sonication (Optional): Place the tube in a water bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break apart solute aggregates and can significantly aid in dissolving stubborn compounds. Avoid overheating the sample.

-

Final Inspection: After vortexing and/or sonication, the solution should be clear and free of any visible precipitate.

Protocol 2: Aliquoting and Storage of the Stock Solution

To maintain the integrity of the compound and avoid repeated freeze-thaw cycles, the stock solution must be aliquoted and stored correctly.

Procedure:

-

Aliquoting: Dispense the stock solution into smaller, single-use volumes in sterile, cryo-safe tubes. Typical aliquot volumes range from 10 µL to 50 µL, depending on the needs of your planned experiments.

-

Causality: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation due to moisture condensation. Small, single-use aliquots prevent this.[11]

-

-

Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Storage: Store the aliquots at -20°C or -80°C for long-term storage. Consult the manufacturer's data sheet for any specific storage recommendations. Protect from light if the compound is light-sensitive.

Protocol 3: Preparation of Final Working Solutions

This protocol describes the critical step of diluting the concentrated DMSO stock into your aqueous cell culture medium. The primary goal is to avoid compound precipitation.

Workflow Diagram: Stock Dilution

Caption: Mandatory controls for a cell-based small molecule inhibitor experiment.

-

Untreated Control: Cells cultured in medium only. This provides the baseline for normal cell health and behavior.

-

Vehicle Control: Cells cultured in medium containing the same final concentration of DMSO as the experimental wells. This is the most critical control, as it isolates the effect of the solvent from the effect of the compound. [10]

Troubleshooting and Best Practices Summary

| Problem | Potential Cause | Solution |

| Compound won't dissolve in DMSO | Insufficient mixing; Compound has very low solubility. | Vortex for a longer duration. Use a water bath sonicator. Gentle warming (up to 37°C) can be attempted, but check compound stability first. |

| Precipitation upon dilution in media | "Crashing out" due to poor aqueous solubility. | Perform serial dilutions in pure DMSO first before the final dilution into aqueous media. Ensure rapid mixing when adding the DMSO stock to the media. Lower the final desired concentration of the compound. |

| Inconsistent results between experiments | Stock solution degradation; Inaccurate pipetting. | Use single-use aliquots to avoid freeze-thaw cycles. Ensure pipettes are calibrated. Prepare fresh working solutions for each experiment. |

| Toxicity observed in vehicle control | Final DMSO concentration is too high for the specific cell line. | Perform a dose-response curve for DMSO on your cell line to determine its tolerance. Keep the final DMSO concentration below this limit, ideally ≤0.1% for sensitive cells. [7] |

References

-

LifeTein. (2023). DMSO usage in cell culture.[Link]

-

ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells?[Link]

-

Bolsun, A. CHARACTERIZATION OF THE CYTOTOXIC EFFECT OF DMSO AND SDS ON MSC CULTURE USING MTT ASSAY.[Link]

-

Al-Samydai, A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. [Link]

-

Lv, P-C., et al. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]

-

ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?[Link]

-

PubChem. 1-(2-fluorobenzyl)-1H-pyrazol-4-amine.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-(2-fluorobenzyl)-1H-pyrazol-4-amine | C10H10FN3 | CID 4362222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy N-(3,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. download.basf.com [download.basf.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Pyrazole | 288-13-1 [chemicalbook.com]

- 11. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: Elucidating the Mechanism of Action for 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol

Introduction: Charting the Unkown for a Novel Pyrazole Derivative

The compound 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol belongs to the pyrazole class of heterocyclic compounds, a scaffold renowned for its broad and potent pharmacological activities.[1][2] Pyrazole derivatives are cornerstone components in numerous approved drugs, acting as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[3][4] The inclusion of a difluorobenzyl moiety suggests a modern medicinal chemistry design aimed at enhancing metabolic stability and target affinity.

Despite its promising structure, the specific biological target and mechanism of action (MoA) for 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol remain uncharacterized. Elucidating the MoA is a critical step in drug discovery, providing the scientific foundation for advancing a compound from a mere hit to a viable clinical candidate.[5] Understanding how a molecule exerts its effects at a biochemical and cellular level is essential for target identification, pathway analysis, and the rational design of more effective and safer medicines.[5]

This document provides a comprehensive, multi-phase guide to systematically investigate and determine the MoA of this novel compound. The proposed workflow is not a rigid template but a logical, iterative strategy designed to generate and test hypotheses, moving from broad, unbiased screening to specific, targeted validation.

Phase 1: Broad-Spectrum Screening for Target Class Identification

The initial phase aims to rapidly narrow the vast landscape of potential biological targets to a manageable set of high-probability candidates. Given the well-documented activities of pyrazole derivatives, a logical starting point is to screen for kinase inhibition and to directly measure target engagement in a cellular context.

Global Kinase Activity Profiling

Rationale: A significant number of pyrazole-containing drugs function as protein kinase inhibitors.[3][6] A broad, high-throughput biochemical screen against a panel of kinases is the most efficient method to determine if 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol falls into this common pyrazole target class. Commercial platforms offer robust and sensitive assays for this purpose.[7][8]

Protocol: High-Throughput Kinase Profiling using ADP-Glo™

This protocol describes a universal, luminescence-based assay that measures the amount of ADP produced during a kinase reaction, allowing for the screening of virtually any kinase.[8]

-

Assay Preparation: Prepare a master mix containing the kinase, its specific substrate, and any necessary cofactors in kinase reaction buffer.

-

Compound Dispensing: Serially dilute 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol in DMSO and dispense into a low-volume 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Kinase Reaction Initiation: Add the kinase master mix to all wells to start the reaction.

-

Incubation: Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP, which drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Signal Quantification: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value for any identified hits.

| Parameter | Recommended Condition | Notes |

| Assay Platform | Promega ADP-Glo™ Kinase Assay[8] | Universal platform, tolerant to high ATP concentrations. |

| Kinase Panel | >100 kinases covering major kinome families | Provides a broad selectivity profile.[9] |

| Compound Conc. | 10-point, 3-fold serial dilution (e.g., 10 µM to 0.5 nM) | Establishes a dose-response curve. |

| ATP Concentration | At or near the Km for each kinase | Ensures competitive binding can be detected. |

| Plate Format | 384-well, low-volume, white | Minimizes reagent usage and maximizes signal. |

Unbiased Cellular Target Engagement

Rationale: A compound's activity in a biochemical assay does not guarantee it can enter a cell and bind its target in a complex physiological environment.[10] The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method to directly assess target engagement in intact cells.[11][12] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[13]

Protocol: Isothermal Dose-Response CETSA (ITDR-CETSA)

This protocol is used to determine the apparent affinity of the compound for its target in cells at a single, optimized temperature.

-

Cell Culture: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are suspected) to ~80% confluency.

-

Compound Treatment: Harvest cells, wash with PBS, and resuspend in media. Treat cell aliquots with a serial dilution of 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol (and a vehicle control) for 1-2 hours at 37°C.

-

Heating Step: Heat the cell suspensions to a predetermined optimal temperature (e.g., 52°C) for 3 minutes, followed by immediate cooling on ice. This temperature is chosen from a preliminary melt-curve experiment to be on the slope of the target protein's denaturation curve.

-

Cell Lysis: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

-

Protein Quantification: Carefully collect the supernatant containing the soluble proteins.

-

Target Detection: Analyze the amount of a specific target protein remaining in the soluble fraction using a detection method like Western Blot or high-throughput methods like AlphaScreen®.[13]

-

Data Analysis: Plot the amount of soluble target protein against the compound concentration. A sigmoidal curve indicates dose-dependent stabilization and confirms target engagement.

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Phase 2: Unbiased 'Omics' for Pathway Deconvolution

If Phase 1 identifies a clear target (e.g., a specific kinase), 'omics' technologies can map the downstream signaling consequences. If Phase 1 is inconclusive, these same technologies can provide an unbiased view of the compound's global cellular impact, offering vital clues to its MoA.

Global Transcriptomic Analysis via RNA-Sequencing

Rationale: RNA-Sequencing (RNA-Seq) captures a snapshot of the entire transcriptome, revealing which genes and signaling pathways are perturbed by the compound.[14][15] This is a powerful, hypothesis-free method to understand a drug's MoA, identify biomarkers, and even uncover potential off-target effects.[16][17]

Protocol: Differential Gene Expression Analysis

-

Experimental Design: Treat a relevant cell line with 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol at a biologically active concentration (e.g., IC50 from a proliferation assay) and a vehicle control. Use at least three biological replicates per condition. Select an appropriate time point (e.g., 6, 12, or 24 hours) to capture transcriptional changes.

-

RNA Extraction: Lyse cells and extract total RNA using a high-purity column-based kit. Assess RNA quality and quantity (e.g., using a Bioanalyzer).

-

Library Preparation: Prepare sequencing libraries from high-quality RNA. This typically involves mRNA enrichment (poly-A selection), fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

-

Sequencing: Sequence the prepared libraries on a high-throughput platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Assess raw sequencing reads for quality.

-

Alignment: Align reads to a reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression: Identify genes that are significantly up- or down-regulated between the compound-treated and control groups.[18]

-

Pathway Analysis: Use tools like GSEA or DAVID to identify biological pathways (e.g., KEGG, Reactome) that are significantly enriched among the differentially expressed genes.[19]

-

Caption: High-level workflow for MoA studies using RNA-Seq.

Global Phosphorylation Profiling via Mass Spectrometry

Rationale: If the compound is a suspected kinase inhibitor, its most immediate effect will be on protein phosphorylation. Phosphoproteomics provides a direct, global readout of kinase activity by quantifying changes in thousands of phosphorylation sites across the proteome.[20][21] This can confirm the activity of the primary target and identify its downstream substrates.

Protocol: Quantitative Phosphoproteomics Workflow

-

Cell Culture and Treatment: Treat cells with the compound and vehicle control, similar to the RNA-Seq experiment. A shorter time point (e.g., 30-60 minutes) is often preferable to capture direct signaling events.

-

Lysis and Digestion: Lyse cells in a buffer containing a cocktail of protease and, critically, phosphatase inhibitors to preserve the in-vivo phosphorylation state.[22] Reduce, alkylate, and digest proteins into peptides using trypsin.

-

Phosphopeptide Enrichment: Incubate the peptide mixture with titanium dioxide (TiO₂) or IMAC (Immobilized Metal Affinity Chromatography) beads, which selectively bind to negatively charged phosphopeptides.[23]

-

LC-MS/MS Analysis: Elute the enriched phosphopeptides and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22]

-

Data Analysis:

-

Peptide Identification: Search the MS/MS spectra against a protein database to identify peptide sequences and localize phosphorylation sites.

-

Quantification: Use label-free quantification (LFQ) or isobaric tagging (TMT) to determine the relative abundance of each phosphopeptide between treated and control samples.

-

Kinase Substrate Motif Analysis: Analyze the sequences surrounding regulated phosphorylation sites to predict the upstream kinases whose activity has been altered.

-

Caption: Workflow for identifying kinase substrates via phosphoproteomics.

Phase 3: Hypothesis Validation and MoA Confirmation

The final phase involves using targeted, hypothesis-driven experiments to validate the findings from the unbiased 'omics' screens and solidify the MoA model.

Targeted Validation of Signaling Events

Rationale: The global changes observed in RNA-Seq and phosphoproteomics must be confirmed with orthogonal, lower-throughput methods. This step is crucial for validating the proposed pathway and ensuring the 'omics' results are not artifactual.

Protocol: Western Blot Analysis of Key Pathway Nodes

-

Experimental Setup: Treat cells with a dose-range of the compound for an appropriate duration.

-

Protein Extraction: Lyse cells and quantify total protein concentration.

-

SDS-PAGE and Transfer: Separate protein lysates by size using SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific to key proteins and phosphoproteins identified in the 'omics' experiments (e.g., anti-phospho-ERK, anti-total-ERK).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify band intensity to confirm that the compound inhibits the phosphorylation of the target protein in a dose-dependent manner.

| Target Type | Example Validation | Antibody Required |

| Kinase Target | Confirm inhibition of substrate phosphorylation | Phospho-specific substrate Ab; Total substrate Ab |

| Transcription Factor | Confirm change in downstream target gene's protein product | Ab against the protein product |

| Cell Cycle Protein | Confirm change in protein level (e.g., Cyclin D1) | Ab against the cell cycle protein |

Final MoA Model

By integrating the data from all three phases, a comprehensive MoA can be constructed. The kinase screen identifies the direct target. CETSA confirms this interaction occurs within the cell. Phosphoproteomics maps the immediate downstream signaling cascade, and RNA-Seq reveals the ultimate transcriptional consequences and broader cellular response. Targeted Western blots provide the final, definitive validation of these key events.

Caption: A multi-phase strategy for MoA elucidation.

References

- Strategic Applications of Gene Expression: From Drug Discovery/Development to Bedside. Google Cloud.

- NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol.

- Conceptual workflow for therapeutic target discovery using...

- Application of perturbation gene expression profiles in drug discovery—From mechanism of action to quantit

- Biochemical Kinase Assays. Thermo Fisher Scientific - US.

- Gene Expression Profiling and its Practice in Drug Development. PMC.

- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.

- Screening assays for tyrosine kinase inhibitors: A review. PubMed.

- Phosphoproteomics Workflow Explained: From Sample to Data.

- Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.

- Gene expression as a drug discovery tool. Broad Institute.

- A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology. PMC.

- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.

- Gene Expression Analysis in Drug Discovery Market Size and Forecast.

- How can we use RNA sequencing to figure out how a drug works?. Unknown Source.

- Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substr

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.

- A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics.

- Kinase inhibitor screening libraries. Cambridge Bioscience.

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC - NIH.

- Target Engagement in Adherent Cells Quantific

- Application Note & Protocol: In-Cell Target Engagement Assay for a Thalidomide-Based PROTAC. Benchchem.

- A Practical Guide to Target Engagement Assays. Selvita.

- Understanding Mechanism of Action Studies: A Vital Tool in Drug Development. Infinix Bio.

- Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process. Unknown Source.

- Target Engagement Assays in Early Drug Discovery. PMC - NIH.

- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.

- Cellular thermal shift assay. Wikipedia.

- How RNA-Seq Reveals Wh

- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Pl

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Unknown Source.

- A Beginner's Guide to Analysis of RNA Sequencing D

- Novel Approaches in Drug Design. Longdom Publishing.

- Exploring RNA-Seq Data Analysis Through Visualization Techniques and Tools: A Systematic Review of Opportunities and Limitations for Clinical Applic

- De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. PMC.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol (EVT-1701527). EvitaChem.

- Design and synthesis of hybrid compounds as novel drugs and medicines. PMC.

- Pharmacological Activities of Pyrazole and Its Deriv

- Pyrazole: an emerging privileged scaffold in drug discovery. PMC.

- Rational design of novel compounds to serve as potential NDM-1 inhibitors using molecular docking, molecular dynamics simulation, and physicochemical studies.

- Current status of pyrazole and its biological activities. PMC.

- 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol. PMC - NIH.

- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)

- 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PMC.

- ChemScene: Building blocks | Bioactive small molecules. Unknown Source.

- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

- Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and .... PMC.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. infinixbio.com [infinixbio.com]

- 6. 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - FR [thermofisher.com]

- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]

- 9. Cambridge Bioscience: Kinase inhibitor screening libraries [bioscience.co.uk]

- 10. selvita.com [selvita.com]

- 11. news-medical.net [news-medical.net]

- 12. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Strategic Applications of Gene Expression: From Drug Discovery/Development to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rna-seqblog.com [rna-seqblog.com]

- 16. Frontiers | Application of perturbation gene expression profiles in drug discovery—From mechanism of action to quantitative modelling [frontiersin.org]

- 17. Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process | Lexogen [lexogen.com]

- 18. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aimed-analytics.com [aimed-analytics.com]

- 20. researchgate.net [researchgate.net]

- 21. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]

- 23. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Pyrazole Compound Bioactivity Troubleshooting

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting the common yet vexing issue of low bioactivity in a new batch of a pyrazole compound. As Senior Application Scientists, we blend deep technical knowledge with practical, in-the-field experience to help you navigate this challenge methodically.

This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering. Our approach is rooted in a logical, step-by-step process of elimination, starting from broad initial checks and moving towards more specific and complex investigations.

Part 1: Initial Assessment & Troubleshooting Workflow

Q1: My new batch of a pyrazole compound shows significantly lower bioactivity than the previous one. What are the primary areas I should investigate?

When a new batch of a compound underperforms, it's crucial to approach the problem systematically. The discrepancy can typically be traced back to one of three main areas: Compound Integrity , Compound Stability , or Assay-Related Factors . Before repeating costly and time-consuming biological assays, we recommend a systematic approach to pinpoint the root cause.

Our recommended workflow involves a tiered investigation:

-

Verify Compound Identity and Purity: Confirm that the compound is structurally correct and free of significant impurities.

-

Assess Compound Stability: Investigate whether the compound has degraded due to improper handling, storage, or inherent instability under experimental conditions.

-

Evaluate Experimental Parameters: Scrutinize assay conditions, particularly compound solubility and target engagement, to ensure the compound can exert its biological effect.

The following diagram outlines this logical troubleshooting workflow.

Caption: A logical workflow for troubleshooting low bioactivity.

Part 2: Compound Identity & Purity

The foundational step in any investigation is to confirm that the compound you have is indeed the compound you believe it is, and at the required purity.

Q2: How can I definitively confirm the identity and purity of my pyrazole compound batch?

Cross-validation using multiple analytical techniques is essential for unambiguous structural confirmation and purity assessment.[1] The three cornerstone methods are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. An HPLC analysis will separate the main compound from any impurities, and the area of the primary peak relative to the total peak area gives a quantitative measure of purity.[2]

-

Mass Spectrometry (MS): Typically coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of your compound, providing strong evidence of its identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the most detailed structural information, confirming the precise arrangement of atoms and functional groups.[3] Comparing the NMR spectrum of the new batch to a reference spectrum from a known active batch is a powerful way to identify discrepancies.

Actionable Protocol: For a detailed, step-by-step methodology for conducting these essential analyses, please refer to the section below.

Q3: What are common impurities in pyrazole synthesis that could affect bioactivity?

The synthesis of pyrazole derivatives can be complex, often yielding byproducts that are structurally similar to the desired compound but biologically inactive or even inhibitory.[4][5][6]

-

Regioisomers: Alkylation of unsymmetrically substituted pyrazoles can produce a mixture of N-1 and N-2 isomers.[7][8] These regioisomers can have vastly different biological activities and physicochemical properties. Their separation can be challenging, often requiring specific chromatographic techniques like Supercritical Fluid Chromatography (SFC).[8]

-

Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the final product.

-

Reaction Byproducts: Cyclization and condensation reactions, common in pyrazole synthesis, can lead to various side products.[9][10] For example, the reaction of 1,3-diketones with hydrazines can sometimes yield a mixture of regioisomers.[10]

Q4: The analytical data confirms the correct structure, but could stereoisomers be the cause of the discrepancy in bioactivity?